molecular formula C22H25N3O4S2 B2471405 ethyl 4-(2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetyl)piperazine-1-carboxylate CAS No. 612803-66-4

ethyl 4-(2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetyl)piperazine-1-carboxylate

Cat. No.: B2471405
CAS No.: 612803-66-4
M. Wt: 459.58
InChI Key: OLMRSBXOGHBGMI-UEUHXYKBSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a piperazine ring conjugated to a thiazolidinone core via an acetyl linker. Key structural attributes include:

  • Thiazolidinone moiety: A 4-oxo-2-thioxothiazolidin-3-yl group with (Z)- and (E)-configured double bonds due to the 2-methyl-3-phenylallylidene substituent.
  • Piperazine-carboxylate group: Ethyl piperazine-1-carboxylate, which enhances solubility and modulates bioactivity.
  • Stereochemical complexity: The (Z) and (E) stereodescriptors define spatial arrangements critical for molecular interactions, as resolved via X-ray crystallography using SHELX refinement tools .

This compound’s design integrates pharmacophores common in antimicrobial, anticancer, and anti-inflammatory agents, making structural and functional comparisons with analogous derivatives essential for understanding its uniqueness.

Properties

IUPAC Name

ethyl 4-[2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-3-29-21(28)24-11-9-23(10-12-24)19(26)15-25-20(27)18(31-22(25)30)14-16(2)13-17-7-5-4-6-8-17/h4-8,13-14H,3,9-12,15H2,1-2H3/b16-13+,18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMRSBXOGHBGMI-UEUHXYKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C(=CC(=CC3=CC=CC=C3)C)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)/C(=C/C(=C/C3=CC=CC=C3)/C)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetyl)piperazine-1-carboxylate (CAS No. 612803-66-4) is a complex organic compound with significant potential in medicinal chemistry. This article provides an overview of its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C22H25N3O4S2C_{22}H_{25}N_{3}O_{4}S_{2}, with a molecular weight of 459.58 g/mol. The structure features a thiazolidinone core, which is known for its diverse biological activities, and a piperazine moiety that enhances its pharmacological profile.

PropertyValue
Molecular FormulaC22H25N3O4S2
Molecular Weight459.58 g/mol
CAS Number612803-66-4

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties . The thiazolidinone derivatives, particularly those containing the allylidene moiety, have shown promising cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound exhibited significant inhibition of cell proliferation in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic activity of related thiazolidinone compounds using the MTT assay. The results indicated that certain derivatives had IC50 values as low as 29 μM against HeLa cells, suggesting strong anticancer potential .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties , likely due to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. Research indicates that thiazolidinone derivatives can modulate inflammatory responses, making them candidates for treating inflammatory diseases .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, this compound has demonstrated antimicrobial activity against various bacterial strains. The presence of functional groups in its structure contributes to its ability to disrupt microbial cell membranes and inhibit growth .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with thiazolidinone structures often inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Interaction with Biological Targets : The lipophilic nature of the compound allows it to interact effectively with cellular membranes and biological targets, enhancing its therapeutic efficacy.
  • Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

  • Crystallographic Data : SHELX-refined structures confirm that the (Z/E) configuration in the target compound stabilizes a planar conformation, facilitating π-π stacking with aromatic residues in target proteins .
  • Structure-Activity Relationships (SAR) :
    • Replacement of the piperazine ring with piperidine (as in the methyl analog) reduces hydrogen-bonding capacity, lowering antimicrobial potency.
    • Removal of the carboxylate group (as in the 4-chlorophenyl analog) increases hydrophobicity but compromises metabolic stability.

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